2-Benzylquinoline
CAS No.: 1745-77-3
Cat. No.: VC21193884
Molecular Formula: C16H13N
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1745-77-3 |
|---|---|
| Molecular Formula | C16H13N |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 2-benzylquinoline |
| Standard InChI | InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2 |
| Standard InChI Key | LLVHFJHCODIQJH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=C2 |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
2-Benzylquinoline consists of a quinoline core structure with a benzyl group attached at the 2-position. The molecular formula is C16H13N, indicating 16 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The structure can be visualized as a fusion of a benzene ring with a pyridine ring (forming the quinoline nucleus), with a benzyl (phenylmethyl) group attached to the carbon adjacent to the nitrogen atom in the pyridine ring. This structural arrangement contributes to the compound's aromaticity and potential for interaction with various biological targets.
Table 2.1: Basic Structural Information of 2-Benzylquinoline
| Parameter | Value |
|---|---|
| Molecular Formula | C16H13N |
| Molecular Weight | 219.28 g/mol |
| Chemical Class | Quinoline derivative |
| Structural Features | Quinoline nucleus with benzyl substituent at 2-position |
| CAS Registry Number | 1745-77-3 |
Spectral Characteristics
Synthesis Methods
Modern Synthesis Approaches
Recent advances in the synthesis of 2-substituted quinolines, which would include 2-Benzylquinoline, have focused on developing more efficient, environmentally friendly methods with broader substrate scope and better functional group tolerance. One significant modern approach involves transition metal catalysis, particularly using metals such as gold, copper, rhodium, palladium, and silver . These catalytic methods have expanded the toolbox for quinoline synthesis, offering new routes with potentially milder conditions and better yields.
The review on 2-alkynyl aryl/benzyl azides mentions transformations into quinolines using various metal catalysts, representing an important advancement in heterocyclic chemistry from 2011 to 2024 . These metal-catalyzed processes provide alternative pathways for constructing the quinoline framework with diverse substitution patterns, potentially including 2-Benzylquinoline or its precursors.
On-Water Synthesis Using Benzylamine
A particularly relevant synthesis method for 2-substituted quinolines is described in the Journal of Organic Chemistry, detailing an on-water synthesis from 2-aminochalcone derivatives using benzylamine as a nucleophilic catalyst . This method offers several advantages:
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Environmentally friendly conditions using water as the reaction medium
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Simple operation procedures
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Broad substrate scope with good functional group tolerance
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Easy product isolation via simple filtration
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Possibility of recycling the catalyst
While this method specifically refers to 2-substituted quinolines rather than 2-Benzylquinoline directly, it represents a synthetic approach that could potentially be adapted for the synthesis of 2-Benzylquinoline or analogous compounds. The researchers elucidated the role of benzylamine in this transformation and provided detailed reaction mechanisms, offering valuable insights for synthetic chemists working with quinoline derivatives .
Table 3.1: Comparison of Synthesis Methods for 2-Substituted Quinolines
| Method | Catalysts/Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Traditional (Skraup, Friedländer) | Strong acids, oxidizing agents | Harsh conditions, high temperature | Well-established, documented | Harsh conditions, limited substrate scope |
| Transition Metal Catalysis | Au, Cu, Rh, Pd, Ag | Variable, often milder than traditional | Broader substrate scope, milder conditions | Metal cost, potential metal contamination |
| On-Water Synthesis | Benzylamine (nucleophilic catalyst) | Aqueous medium | Green chemistry, simple isolation, recyclable catalyst | Specific substrate requirements |
Biological and Pharmacological Properties
Structure-Activity Relationships
Structure-activity relationship studies on quinoline derivatives have demonstrated that modifications to the basic quinoline scaffold, including substitutions at various positions, can significantly impact biological activity. For instance, the review mentions that a new family of anilinoquinolines was discovered, showing that the properties of side chains strongly influenced antimalarial efficacy and cytotoxicity .
| Hazard Code | Statement | Warning Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |
Applications and Research Trends
Current Applications
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Pharmaceutical research and drug development
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Organic synthesis as intermediates for more complex structures
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Materials science, particularly in the development of fluorescent materials and organic electronics
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Coordination chemistry, where nitrogen-containing heterocycles can serve as ligands for metal complexes
The presence of both a quinoline core and a benzyl group in 2-Benzylquinoline suggests potential applications in these areas, particularly as a building block or intermediate in organic synthesis and drug discovery efforts.
Emerging Research Areas
Recent research trends in quinoline chemistry point to several emerging areas that could involve 2-Benzylquinoline or related compounds:
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Multi-target drug design: The review mentions that hybridization of quinoline with other pharmacophores is considered a promising strategy in drug design and discovery, potentially improving affinity and potency while reducing resistance and side effects . The benzyl group in 2-Benzylquinoline could serve as a point for further functionalization or hybridization with other bioactive moieties.
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Green chemistry approaches: The development of environmentally friendly synthesis methods, such as the on-water synthesis of 2-substituted quinolines , represents an important research direction that aligns with sustainable chemistry principles.
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Transition metal catalysis: The exploration of metal-catalyzed transformations involving quinoline derivatives continues to expand the synthetic possibilities for these compounds, as highlighted in the review on 2-alkynyl aryl/benzyl azides .
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Biological activity exploration: The continued investigation of quinoline derivatives for various therapeutic applications, including antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities , suggests potential research opportunities for 2-Benzylquinoline in these areas.
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